Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Pharmaceutical impurity profiling Reference standard characterization Febuxostat quality control

Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS 1346238-15-0), also designated as Febuxostat Ethyl Ester Amide Impurity or Febuxostat Impurity 106, is a thiazole-containing small molecule (molecular formula C₁₈H₂₂N₂O₄S; molecular weight 362.44 g/mol). The compound functions as a known process-related impurity of the xanthine oxidase inhibitor febuxostat, arising during the synthetic pathway when the nitrile group of the key intermediate ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Formula II) undergoes partial hydrolysis to the primary amide rather than full hydrolysis to the carboxylic acid API.

Molecular Formula C18H22N2O4S
Molecular Weight 362.4 g/mol
Cat. No. B13440128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Molecular FormulaC18H22N2O4S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C
InChIInChI=1S/C18H22N2O4S/c1-5-23-18(22)15-11(4)20-17(25-15)12-6-7-14(24-9-10(2)3)13(8-12)16(19)21/h6-8,10H,5,9H2,1-4H3,(H2,19,21)
InChIKeyRPGOULKEZFWRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: Chemical Identity and Analytical Role


Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS 1346238-15-0), also designated as Febuxostat Ethyl Ester Amide Impurity or Febuxostat Impurity 106, is a thiazole-containing small molecule (molecular formula C₁₈H₂₂N₂O₄S; molecular weight 362.44 g/mol) [1]. The compound functions as a known process-related impurity of the xanthine oxidase inhibitor febuxostat, arising during the synthetic pathway when the nitrile group of the key intermediate ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Formula II) undergoes partial hydrolysis to the primary amide rather than full hydrolysis to the carboxylic acid API [2]. It is primarily procured as an analytical reference standard for impurity profiling, HPLC method development, and quality control applications during febuxostat drug substance and drug product manufacturing [1].

Why Generic Febuxostat Impurity Standards Cannot Substitute for Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in Analytical Workflows


Febuxostat impurity reference standards are not interchangeable. The ethyl ester amide impurity (target compound) differs from the structurally closest analogs—the free carboxylic acid amide impurity (CAS 1239233-86-3) and the methyl ester amide impurity (CAS 1643131-89-8)—by the nature of the ester group at the thiazole 5-position [1]. These structural variations produce distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and NMR spectral signatures, all of which have been systematically characterized in peer-reviewed impurity profiling studies . Substituting one impurity standard for another in an HPLC or LC-MS/MS method would compromise peak identification accuracy, system suitability verification, and the quantitative reliability of related substances testing—each of which is subject to ICH Q3A/Q3B regulatory scrutiny . Users requiring a reference standard specifically for the identification and quantification of the ethyl ester amide impurity in febuxostat API or finished dosage forms must therefore procure the exact compound rather than a generically labeled 'febuxostat amide impurity' [1].

Quantitative Differentiation Evidence for Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate


Structural Differentiation from the Free Carboxylic Acid Amide Impurity (CAS 1239233-86-3)

The target compound (ethyl ester amide impurity) differs from the free carboxylic acid amide impurity (CAS 1239233-86-3) by the presence of an ethyl ester moiety at the thiazole 5-position rather than a free carboxylic acid group [1]. This structural difference leads to a molecular mass increase of 28.05 Da (C₂H₅ vs H; 362.44 vs 334.39 g/mol) [1]. In the LC–MS/MS impurity profiling study by Kadivar et al. (2011), the amide impurity (the free carboxylic acid form) was one of four characterized impurities; the ethyl ester amide impurity represents the intermediate-stage carryover species from incomplete hydrolysis of the ethyl ester intermediate Formula II [2]. Users require the ethyl ester standard specifically because its chromatographic retention differs from the free acid form under reverse-phase gradient conditions, enabling unambiguous peak assignment in HPLC methods where both species may co-exist in febuxostat API [2].

Pharmaceutical impurity profiling Reference standard characterization Febuxostat quality control

Differentiation from the Methyl Ester Amide Impurity (CAS 1643131-89-8)

The target compound contains an ethyl ester at the thiazole 5-carboxylate position, whereas the methyl ester amide impurity (CAS 1643131-89-8) contains a methyl ester [1]. This single methylene group difference produces distinct relative retention times (RRTs) under reverse-phase HPLC conditions. In the RP-HPLC method developed by Abirami and Vetrichelvan for febuxostat related substances, the amide impurity and ethyl ester impurity (ECI) were baseline-resolved on a Kromosil C18 column (250 mm × 4.6 mm, 5 μm) using a phosphate buffer (pH 3.0)–methanol/acetonitrile gradient system, with febuxostat eluting at approximately 22 min and individual impurities at their respective retention times [2]. While exact RRT values for each impurity pair are method-specific, the established chromatographic resolution between ester homologs confirms that the ethyl ester amide impurity standard is analytically non-substitutable for the methyl ester variant in validated HPLC procedures [2].

HPLC method development Reference standard selection Pharmaceutical analytical chemistry

Origin as a Process-Specific Carryover Impurity from the Key Synthetic Intermediate

The target compound originates as a carryover impurity from the key febuxostat intermediate Formula II (ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, CAS 160844-75-7) during the final hydrolysis step to the API [1]. The cyano group at the 3-position of Formula II undergoes partial hydrolysis to the primary amide (–CONH₂) rather than proceeding to the carboxylic acid, yielding the ethyl ester amide impurity [1]. The patent literature explicitly identifies the purity of intermediate Formula II as critical to the purity and yield of febuxostat API, establishing this impurity as a key marker for incomplete or over-hydrolysis process deviations [1]. By contrast, the free acid amide impurity (CAS 1239233-86-3) represents the fully hydrolyzed analog and may arise through a different kinetic pathway [2]. Monitoring the ethyl ester amide impurity specifically provides direct information about the extent of intermediate carryover, a distinct quality attribute from monitoring the terminal amide impurity alone [1].

Process impurity control Synthetic route characterization Febuxostat manufacturing

Availability as an ISO 17034-Certified Analytical Reference Standard with Full Characterization Data

The ethyl ester amide impurity (CAS 1346238-15-0) is commercially available as a certified reference standard from multiple suppliers who provide detailed characterization data compliant with regulatory guidelines [1]. CATO Research Chemicals supplies this compound (designated Febuxostat Impurity 73) as an analytical standard developed under the ISO 17034 reference material producer accreditation system [2]. SynZeal and ChemWhat supply the compound with characterization data suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA), with the option for further traceability against USP or EP pharmacopeial standards [1]. In contrast, the closely related methyl ester amide impurity (CAS 1643131-89-8) and the free acid amide impurity (CAS 1239233-86-3) are less broadly available as certified reference materials with equivalent documentation packages, potentially creating procurement bottlenecks for ANDA filers requiring full regulatory dossier support .

Certified reference material ISO 17034 ANDA regulatory compliance

Optimal Application Scenarios for Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in Pharmaceutical Development and Quality Control


HPLC Method Development and Validation for Febuxostat Related Substances Testing

This compound serves as a critical reference standard during the development and ICH Q2(R1)-compliant validation of stability-indicating RP-HPLC or UPLC methods for febuxostat drug substance and drug product. Its distinct retention characteristics relative to the febuxostat API peak (eluting at approximately 22 min on Kromosil C18 under gradient conditions) and other related impurities (amide impurity, acid impurity, sec-butoxy acid impurity, ECI impurity) enable system suitability verification, relative retention time marker assignment, and peak purity assessment [1]. Analytical laboratories developing ANDA dossiers for generic febuxostat formulations require this exact impurity standard to demonstrate specificity per ICH guidelines [1].

Impurity Carryover and Process Control During Febuxostat API Manufacturing

As a process-specific impurity originating from incomplete hydrolysis of the ethyl ester intermediate (Formula II), this compound functions as a key marker for monitoring and controlling the final hydrolysis step in febuxostat API synthesis [2]. Its presence in API batches indicates incomplete conversion of the nitrile intermediate to the carboxylic acid, providing actionable information for process optimization—adjusting base concentration, reaction temperature, or hydrolysis duration. The LC–MS/MS impurity profiling study by Kadivar et al. (2011) demonstrated that such process-related impurities can be identified and characterized using Q-TOF mass spectrometry with exact mass measurement up to four decimal places, establishing a direct precedent for using this compound as a process control marker [3].

Regulatory Dossier Support for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical companies filing ANDAs for febuxostat tablets (40 mg or 80 mg), this compound is an essential component of the impurity reference standard library required to demonstrate analytical method capability and product quality equivalence to the Reference Listed Drug (RLD). Multiple suppliers including SynZeal and CATO provide this impurity with detailed certificates of analysis and the option for traceability against USP or EP pharmacopeial standards for febuxostat, which is critical for satisfying regulatory queries regarding reference standard qualification [4]. The compound's documented characterization via IR, NMR, and LC–MS/MS in peer-reviewed literature further strengthens its acceptability in regulatory submissions [3].

Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways

In forced degradation (stress) studies conducted under ICH Q1A(R2) guidelines for febuxostat drug substance and drug product, this impurity standard enables the identification and quantification of the ethyl ester amide species generated under specific stress conditions such as acidic hydrolysis or thermal degradation [1]. Its well-characterized LC–MS/MS fragmentation pattern and exact mass (362.44 g/mol) facilitate unambiguous identification even in complex degradation mixtures, distinguishing it from co-eluting or isobaric degradation products [3]. This application is particularly relevant because febuxostat has been shown to be more sensitive toward acidic conditions than oxidative degradation, and the ethyl ester amide impurity may form through acid-catalyzed partial hydrolysis pathways distinct from those generating the free acid amide impurity [1].

Quote Request

Request a Quote for Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.